molecular formula C18H17ClN2O3 B2451545 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide CAS No. 2034563-74-9

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B2451545
CAS No.: 2034563-74-9
M. Wt: 344.8
InChI Key: SVCACVNLXDYQND-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.

    Synthesis of the pyrrolidine ring: This involves the reaction of an appropriate amine with a suitable carbonyl compound.

    Coupling of the benzo[d][1,3]dioxole and pyrrolidine rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole ring provides aromatic stability and potential for π-π interactions, while the pyrrolidine ring offers conformational flexibility. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-3-1-2-4-15(14)20-18(22)21-8-7-13(10-21)12-5-6-16-17(9-12)24-11-23-16/h1-6,9,13H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCACVNLXDYQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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